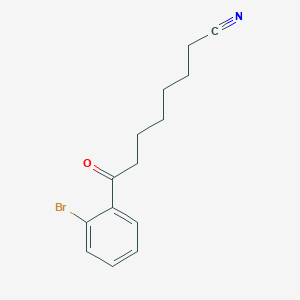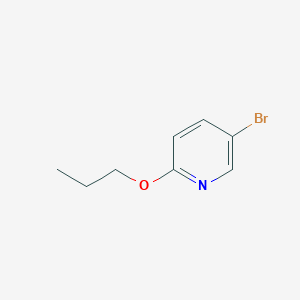
6-amino-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1H-indazole-3-carboxylic acid is a compound with the CAS Number: 885519-22-2 . It is an amino and carboxyl substituted indazole derivative that is a building block used in various synthetic preparations . It is an analogue of Indazole-3-carboxylic Acid, which is useful in the treatment of pain and inflammation .
Synthesis Analysis
There are several methods for the synthesis of indazole derivatives. One method involves the use of a synergistic cobalt and copper catalytic system . Another method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane . This promotes exceptionally E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters .Molecular Structure Analysis
The molecular weight of 6-amino-1H-indazole-3-carboxylic acid is 177.16 . The InChI code is 1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) .Chemical Reactions Analysis
Indazole derivatives have been shown to undergo a variety of chemical reactions. For example, they can be involved in transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
6-amino-1H-indazole-3-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antitumor Activity
6-amino-1H-indazole-3-carboxylic acid: derivatives have been extensively studied for their potential as antitumor agents. These compounds have shown inhibitory activities against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, possibly through the inhibition of key pathways such as the p53/MDM2 pathway .
Pharmacological Applications
In pharmacology, indazole derivatives, including those with the 6-amino-1H-indazole-3-carboxylic acid structure, are employed as selective inhibitors for various enzymes and receptors. They have been used in the development of treatments for conditions like hypertension, cancer, depression, inflammation, and bacterial infections .
Material Science
The compound’s derivatives are valuable in material science, particularly in the synthesis of novel organic compounds with potential applications in drug development and other industries. For example, they can be used to create new scaffolds for further chemical modifications .
Chemical Synthesis
6-amino-1H-indazole-3-carboxylic acid: is a key intermediate in the synthesis of complex molecules. It is used in various synthetic pathways, including the construction of indazole nuclei, which are prevalent in many natural products and pharmaceuticals .
Biological Research
In biological research, the compound serves as a building block for the synthesis of molecules that can interact with biological systems. This interaction helps in understanding the function of various biomolecules and in the development of new therapeutic agents .
Agricultural Applications
While direct references to the use of 6-amino-1H-indazole-3-carboxylic acid in agriculture were not found, indazole derivatives are known to possess biological activities that could be beneficial in developing plant protection agents or growth regulators .
Mécanisme D'action
Target of Action
The primary targets of 6-amino-1H-indazole-3-carboxylic acid are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .
Mode of Action
6-amino-1H-indazole-3-carboxylic acid interacts with its targets by inhibiting the Bcl2 family members and the p53/MDM2 pathway . This inhibition leads to changes in cell apoptosis and cell cycle, possibly affecting the growth and proliferation of cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell apoptosis and cell cycle . The downstream effects of these pathways include changes in cell growth, proliferation, and survival .
Result of Action
The compound has shown promising inhibitory effects against certain cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia . Moreover, it showed great selectivity for normal cells .
Safety and Hazards
Orientations Futures
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing novel synthetic approaches to indazole derivatives, including reactions under catalyst- and solvent-free conditions . Additionally, the development of indazole derivatives with better biological activities is a potential area of future research .
Propriétés
IUPAC Name |
6-amino-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWBPHVPQMMVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1H-indazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)





![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)
